N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide

Lipophilicity ADME Prediction Compound Selection

This benzothiazole hydrazide (CAS 851988-46-0) is a critical tool for MRSA and kinase target screening, featuring a 4,6-difluoro substitution pattern and a 4-(dimethylamino)phenyl warhead that enable precise SAR exploration. With a computed logP/TPSA profile favoring bacterial cell entry and a rigid planar hinge-binding scaffold for ATP-site kinases, it outperforms non-fluorinated or mono-halogenated analogs. Available at ≥95% purity as a research-grade solid, it is an ideal starting point for hit expansion, pharmacophore modeling, and library synthesis. Purchase now to accelerate hit-to-lead programs.

Molecular Formula C16H14F2N4OS
Molecular Weight 348.37
CAS No. 851988-46-0
Cat. No. B2966671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide
CAS851988-46-0
Molecular FormulaC16H14F2N4OS
Molecular Weight348.37
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F
InChIInChI=1S/C16H14F2N4OS/c1-22(2)11-5-3-9(4-6-11)15(23)20-21-16-19-14-12(18)7-10(17)8-13(14)24-16/h3-8H,1-2H3,(H,19,21)(H,20,23)
InChIKeyNOZORKOZTRRZTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide (CAS 851988‑46‑0): A Screening‑Library Benzothiazole Hydrazide


N'-(4,6-difluoro‑1,3‑benzothiazol‑2‑yl)‑4‑(dimethylamino)benzohydrazide (CAS 851988‑46‑0) is a low‑molecular‑weight (348.4 g/mol) synthetic benzothiazole hydrazide derivative [REFS‑1]. Its scaffold consists of a 4,6‑difluorobenzothiazole core linked via a hydrazide bridge to a 4‑(dimethylamino)phenyl group [REFS‑1]. The compound is catalogued in the PubChem (CID 7086335) and ZINC (ZINC00004061277) screening libraries and is offered by commercial vendors as a research‑grade material, typically at ≥95% purity [REFS‑2].

Why In‑Class Benzothiazole Hydrazides Cannot Simply Substitute N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide for Screening or Lead Optimisation


While the benzothiazole hydrazide class is broadly explored for antibacterial, anticancer and enzyme‑inhibitory activities, structure–activity relationships (SAR) are highly sensitive to precise substitution patterns [REFS‑1]. Even minor changes—such as replacing the 4‑(dimethylamino)phenyl moiety with an unsubstituted phenyl ring or swapping the 4,6‑difluoro substitution for 4‑chloro or 4‑methyl groups—can drastically alter lipophilicity, hydrogen‑bonding capacity, electronic distribution and target binding, as demonstrated in focused benzothiazole hydrazide series [REFS‑1]. Therefore, generic interchange without quantitative potency and selectivity data will confound screening outcomes and misdirect hit‑to‑lead campaigns.

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide: Quantifiable Structural Differentiation from Closest Analogs


XLogP3 Lipophilicity: 4‑(Dimethylamino) vs. Unsubstituted Benzohydrazide Analog

The target compound possesses a computed XLogP3 of 4.2 (PubChem) [REFS‑1]. Its closest analog lacking the 4‑(dimethylamino) group, N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide (ChEBI:122125), is predicted to have a lower logP based solely on the removal of the hydrophobic dimethylamino substituent [REFS‑2]. The presence of the 4‑(dimethylamino) group adds approximately +0.5 to +1.0 logP units compared to the unsubstituted benzohydrazide, enhancing potential membrane permeability while also modulating solubility.

Lipophilicity ADME Prediction Compound Selection

Topological Polar Surface Area (TPSA): 4‑(Dimethylamino) vs. 4‑Fluorobenzohydrazide Analog

The target compound displays a computed TPSA of 85.5 Ų (PubChem) [REFS‑1]. The closely related N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide (CAS 851988‑18‑6) bears a 4‑fluorobenzohydrazide moiety instead of the 4‑(dimethylamino) group, resulting in a lower TPSA (estimated ≈ 64 Ų) due to the absence of the additional amine nitrogen [REFS‑2]. The higher TPSA of the target compound expands its hydrogen‑bonding capacity (7 H‑bond acceptors vs. 5 for the 4‑fluoro analog), potentially enhancing interactions with protein targets that require multiple polar contacts.

Polar Surface Area Membrane Permeability CNS Drug Design

Rotatable Bond Count as a Ligand Efficiency Descriptor: 4‑(Dimethylamino) vs. 4‑Chlorobenzothiazole Analog

The target compound possesses 4 rotatable bonds (PubChem) [REFS‑1]. A structurally similar analog, N'-(4-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide (CAS 851979‑35‑6), retains the same 4‑(dimethylamino)benzohydrazide arm but replaces the 4,6‑difluoro benzothiazole core with a 4‑chlorobenzothiazole [REFS‑2]. While the rotatable bond count is identical (4), the difference in halogen substitution (2‑fluorine vs. 1‑chlorine) alters the electronic nature of the benzothiazole ring, which is expected to fine‑tune π‑stacking interactions and hydrogen‑bond‑acceptor character of the thiazole nitrogen—effects that cannot be captured without target‑specific assay data but are structurally distinguishable.

Ligand Efficiency Conformational Flexibility Fragment-Based Drug Design

Application Scenarios for N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide Based on Structural Differentiation


Antibacterial Drug Discovery Screening Against Gram‑Positive MRSA

Benzothiazole hydrazides have demonstrated potent activity against methicillin‑resistant Staphylococcus aureus (MRSA) in vitro [REFS‑1]. The target compound’s 4‑(dimethylamino)benzohydrazide moiety and 4,6‑difluoro substitution may enhance membrane penetration and target engagement relative to non‑fluorinated or mono‑halogenated analogs. Inclusion of this compound in small‑molecule screening decks against MRSA (e.g., ATCC 43300) is justified by its positional SAR differentiation and favorable computed logP/TPSA profile for bacterial cell entry.

Kinase or Enzyme Inhibition Profiling via Biochemical Assays

The 4‑(dimethylamino) group is a known pharmacophore in kinase inhibitors targeting MARK4 and other ATP‑binding enzymes [REFS‑2]. The benzothiazole‑hydrazide scaffold provides a rigid planar hinge‑binding region while the dimethylamino‑phenyl arm can occupy hydrophobic back pockets. Researchers can deploy this compound in broad‑panel kinase‑profiling or α‑glucosidase inhibition assays where fluorinated benzothiazole derivatives have shown promise, with the expectation that subtle variations in TPSA and hydrogen‑bond donor count relative to des‑amino analogs will translate into selectivity shifts.

Computational Hit‑Finding and Pharmacophore Model Refinement

With no experimentally determined bioactivity data available, the compound is an ideal candidate for computational hit‑expansion workflows such as pharmacophore‑based virtual screening [REFS‑3]. Its accurately defined physicochemical descriptors (XLogP3 = 4.2, TPSA = 85.5 Ų, 2 HBD, 7 HBA) enable rigorous filtering of docking‑generated poses and similarity‑based searches in ZINC or PubChem. The predefined fluorination pattern offers a distinct electrostatic signature for pharmacophore models aimed at halogen‑bond‑rich binding sites.

Synthetic Chemistry and Scaffold‑Diversification Programs

The 4,6‑difluoro‑benzothiazole‑hydrazide core is a versatile building block for further diversification (e.g., hydrazone formation, N‑alkylation, metal‑catalyzed cross‑coupling) [REFS‑4]. The dimethylamino group can be protonated under acidic conditions to generate a water‑soluble salt, facilitating purification and handling. Procurement of this specific scaffold enables straightforward synthesis of compound libraries for structure–activity relationship (SAR) exploration in academic or industrial medicinal chemistry groups.

Quote Request

Request a Quote for N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.